alpha-(Benzoyloxy)-4'-hydroxypropiophenone
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Overview
Description
Alpha-(Benzoyloxy)-4’-hydroxypropiophenone is an organic compound that features a benzoyloxy group attached to a hydroxypropiophenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(Benzoyloxy)-4’-hydroxypropiophenone typically involves multiple steps. One common method includes the following steps:
DCC Coupling: The initial step involves the coupling of benzoic acid with a hydroxypropiophenone derivative using dicyclohexylcarbodiimide (DCC) as a coupling agent.
Fries Rearrangement: This step involves the rearrangement of the ester formed in the first step to yield the desired benzoyloxy structure.
Esterification: The final step involves esterification to introduce the benzoyloxy group, resulting in the formation of alpha-(Benzoyloxy)-4’-hydroxypropiophenone.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Alpha-(Benzoyloxy)-4’-hydroxypropiophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoyloxy group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
Alpha-(Benzoyloxy)-4’-hydroxypropiophenone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of inflammatory diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of alpha-(Benzoyloxy)-4’-hydroxypropiophenone involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by modulating the expression of certain proteins or enzymes involved in inflammatory responses . The exact molecular targets and pathways are still under investigation, but it is believed to interact with key signaling molecules in the body.
Comparison with Similar Compounds
Alpha-(Benzoyloxy)-4’-hydroxypropiophenone can be compared with other similar compounds, such as:
Benzoyloxy Benzophenone: This compound has similar structural features but differs in its biological activity and applications.
Hydroxypropiophenone Derivatives: These compounds share the hydroxypropiophenone core but may have different substituents, leading to variations in their chemical and biological properties
Conclusion
Alpha-(Benzoyloxy)-4’-hydroxypropiophenone is a versatile compound with significant potential in various scientific and industrial applications Its unique chemical structure allows it to undergo a range of reactions, making it valuable in synthetic chemistry
Properties
Molecular Formula |
C16H14O4 |
---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
[1-(4-hydroxyphenyl)-1-oxopropan-2-yl] benzoate |
InChI |
InChI=1S/C16H14O4/c1-11(15(18)12-7-9-14(17)10-8-12)20-16(19)13-5-3-2-4-6-13/h2-11,17H,1H3 |
InChI Key |
GXCQRASBCGOUGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)O)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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